N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound that features a combination of fluorinated aromatic and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the following steps:
Starting Materials: 4-fluoro-3-nitroaniline, 2-chloroethylmorpholine, and oxalyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: The major product is N1-(4-amino-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the morpholine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chloro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(4-bromo-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(4-methyl-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
Uniqueness
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O5/c15-11-2-1-10(9-12(11)19(22)23)17-14(21)13(20)16-3-4-18-5-7-24-8-6-18/h1-2,9H,3-8H2,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZCKKIRZBLHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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